molecular formula C17H20N2O4S2 B2839036 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide CAS No. 941899-38-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B2839036
CAS No.: 941899-38-3
M. Wt: 380.48
InChI Key: GOYPZAOVJXZLMM-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to an isothiazolidine-1,1-dioxide moiety. This structure places it in a class of chemicals investigated for various pharmaceutical and biological research applications. Compounds containing the sulfonamide functional group and the isothiazolidine dioxide ring are of significant interest in medicinal chemistry due to their potential to interact with biological targets. The primary research value of this compound lies in its molecular scaffold. The benzenesulfonamide group is a common pharmacophore found in many therapeutic agents, known for its ability to bind enzymes and receptors . The isothiazolidine dioxide unit is a less common but important heterocyclic system that may contribute to unique electronic and steric properties, potentially influencing the compound's bioavailability and target affinity. While the specific mechanism of action for this exact molecule requires further investigation, structurally related compounds that fuse heterocyclic systems with benzenesulfonamide have been explored for their diverse biological activities. This chemical is intended for research and development purposes in a controlled laboratory environment. It serves as a valuable building block for chemists synthesizing novel compound libraries or as a reference standard in analytical studies. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPZAOVJXZLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in cardiovascular and enzymatic functions. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on perfusion pressure, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a phenyl group substituted with a dioxidoisothiazolidin ring. The general structure can be represented as follows:

N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 4 ethylbenzenesulfonamide\text{N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 4 ethylbenzenesulfonamide}

This unique structure influences its solubility, stability, and interaction with biological targets.

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can significantly affect cardiovascular parameters, particularly perfusion pressure. A study evaluated the impact of various benzenesulfonamide derivatives on isolated rat heart models. The results demonstrated that certain derivatives could decrease perfusion pressure and coronary resistance, suggesting a potential mechanism through calcium channel inhibition.

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide0.001Decreased
4-(2-Amino-ethyl)-benzenesulfonamide0.001Most significant decrease
4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001Moderate decrease

The data indicates that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited the most pronounced effect on reducing perfusion pressure, implying its potential as a cardiovascular agent .

Enzymatic Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), enzymes critical in maintaining acid-base balance and fluid secretion. Recent studies have synthesized and evaluated various pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases (hCAII, hCAIX, hCAXII). Some derivatives showed superior inhibition compared to standard drugs like acetazolamide.

Table 2: Inhibition Potency of Benzene Sulfonamides on Carbonic Anhydrases

CompoundIC50 (µM)Target Isoform
Acetazolamide0.5hCAII
Pyrazole Derivative0.1hCAII
Another Sulfonamide0.3hCAXII

The findings suggest that modifications in the sulfonamide structure can lead to enhanced inhibitory activity against specific isoforms of carbonic anhydrase, which could be exploited for therapeutic purposes .

Case Study 1: Cardiovascular Impact

In a controlled experiment involving isolated rat hearts, researchers administered varying doses of this compound alongside other known sulfonamides. The study found that the compound significantly reduced coronary resistance over time, suggesting a direct influence on vascular smooth muscle relaxation mechanisms.

Case Study 2: Enzyme Interaction

A docking study assessed the binding affinity of the compound to carbonic anhydrase isoforms. The results indicated strong interactions with key amino acid residues critical for enzyme function, supporting the hypothesis that this compound could serve as a potent inhibitor in therapeutic settings .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s distinguishing features include:

  • 4-Ethylbenzenesulfonamide : A hydrophobic ethyl substituent that may enhance lipophilicity and membrane permeability compared to methyl analogs.
Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Molecular Weight (g/mol) Key Functional Groups Substituent Effects
Target Compound Not reported 1,1-Dioxidoisothiazolidin-2-yl, ethyl Enhanced lipophilicity vs. methyl analogs
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () ~298.3 (calculated) Dual azide groups, methyl High reactivity (azides) but reduced stability
Example 53 () 589.1 Chromen-2-yl, pyrazolo[3,4-d]pyrimidin-3-yl Bulky aromatic systems may limit cellular uptake
TAK632 () Not reported Pan-RAF inhibitor scaffold Induces BRAF αC-in/αC-in dimer conformations

Physicochemical Properties

  • Melting Points : Example 53 has a melting point of 175–178°C , typical for rigid, aromatic systems. The target compound’s melting point is unreported but likely lower due to its less rigid structure.

Q & A

Q. What are the common synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Formation of the isothiazolidine dioxide ring : Reacting 3-aminophenyl derivatives with sulfur dioxide and oxidizing agents under controlled pH and temperature to stabilize the dioxidoisothiazolidin moiety .

Sulfonamide coupling : Reacting the isothiazolidine intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Key parameters include solvent choice (DMF or dichloromethane), reaction time (12–24 hours), and temperature (0–25°C) .

  • Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with characteristic shifts for the sulfonamide (-SO2_2-NH-) and dioxidoisothiazolidin groups (δ 3.5–4.5 ppm for ring protons) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure, confirming bond lengths (e.g., S=O bonds at ~1.43 Å) and dihedral angles between aromatic rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 409.12) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) and normalize to solvent-only groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonamide bond formation?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted sulfonyl chloride or hydrolyzed intermediates). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to minimize residual reagents .
  • Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) to balance reactivity and solubility. DMF enhances nucleophilicity but may require lower temperatures to reduce decomposition .
  • Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate coupling in sluggish reactions .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., identical cell lines, serum concentrations, and incubation times). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Structural Confirmation : Verify compound purity via HPLC and co-crystallization with target proteins to rule out off-target effects .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites (e.g., sulfonamide nitrogen) to enhance bioavailability .
  • Cytochrome P450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots. Methylation of the ethylbenzenesulfonamide moiety may reduce oxidative degradation .
  • Stability Testing : Monitor compound integrity in simulated gastric fluid (pH 2.0) and plasma (37°C) via LC-MS over 24 hours .

Q. What computational strategies are employed to model the interaction between this compound and its enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in BRAF or COX-2 active sites. Key interactions include hydrogen bonds with the sulfonamide group and π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with stronger interactions .
  • QSAR Modeling : Corate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values to guide synthetic prioritization .

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